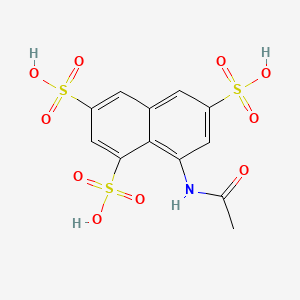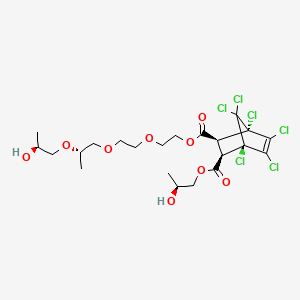
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl 2-hydroxypropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl 2-hydroxypropyl ester is a complex organic compound with a unique bicyclic structure. This compound is known for its high chlorine content and multiple functional groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(221)hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl 2-hydroxypropyl ester involves multiple steps The starting material is typically a norbornene derivative, which undergoes chlorination to introduce the hexachloro groups
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include chlorine gas, organic solvents, and catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl 2-hydroxypropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like hydroxyl or amino groups.
Wissenschaftliche Forschungsanwendungen
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl 2-hydroxypropyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl 2-hydroxypropyl ester involves its interaction with molecular targets and pathways. The compound’s multiple functional groups allow it to participate in various chemical reactions, influencing biological processes and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorendic acid: A similar compound with a hexachlorobicyclo structure, used in flame retardants and polymer production.
Hexachlorocyclopentadiene: Another chlorinated compound with applications in organic synthesis and industrial processes.
Uniqueness
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl 2-hydroxypropyl ester stands out due to its unique combination of functional groups and high chlorine content. This makes it highly versatile and useful in a wide range of applications, from organic synthesis to industrial production.
Eigenschaften
CAS-Nummer |
72066-76-3 |
|---|---|
Molekularformel |
C22H30Cl6O9 |
Molekulargewicht |
651.2 g/mol |
IUPAC-Name |
2-O-[2-[2-[(2S)-2-[(2S)-2-hydroxypropoxy]propoxy]ethoxy]ethyl] 3-O-[(2S)-2-hydroxypropyl] (1S,2S,3R,4R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C22H30Cl6O9/c1-11(29)8-36-13(3)10-34-5-4-33-6-7-35-18(31)14-15(19(32)37-9-12(2)30)21(26)17(24)16(23)20(14,25)22(21,27)28/h11-15,29-30H,4-10H2,1-3H3/t11-,12-,13-,14-,15+,20-,21+/m0/s1 |
InChI-Schlüssel |
ODFZHUDSHBUSEJ-VGORAHFOSA-N |
Isomerische SMILES |
C[C@@H](CO[C@@H](C)COCCOCCOC(=O)[C@@H]1[C@@H]([C@]2(C(=C([C@@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OC[C@H](C)O)O |
Kanonische SMILES |
CC(COC(C)COCCOCCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




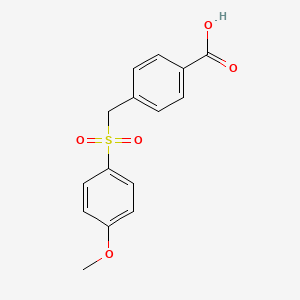
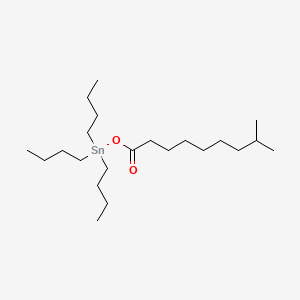

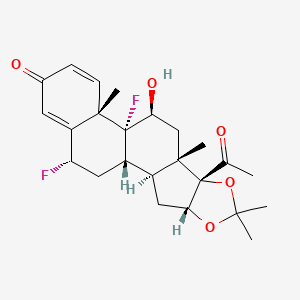

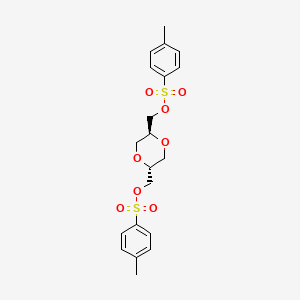
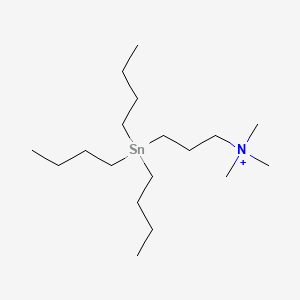

![Dibicyclo[2.2.1]hept-2-ylmethanone](/img/structure/B12792906.png)


